molecular formula C7H9N3O B1418165 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 756437-41-9

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No. B1418165
Key on ui cas rn: 756437-41-9
M. Wt: 151.17 g/mol
InChI Key: XYYZKOFIMYHHAG-UHFFFAOYSA-N
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Patent
US07745451B2

Procedure details

A mixture of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (Intermediate 2, 18.0 g, 0.0738 mol), triethylamine (48 mL, 0.34 mol) Palladium hydroxide (10 g, 0.07 mol) in methanol (242 mL, 5.91 mol) was heated to 60° C. Formic acid (7.6 mL, 0.20 mol) was added dropwise to the mixture over a 15 minute period. The mixture was heated at at 65° C. for three hours, allowed to cool, and filtered over Celite. The filtrate was concentrated under reduced vacuum to yield the title compound as a yellow solid which was used directly in the next reaction. (9.62 g, 77.6%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:18][CH2:17][C:11]2[N:12]=[CH:13][NH:14][C:15](=[O:16])[C:10]=2[CH2:9]1)C1C=CC=CC=1.C(N(CC)CC)C.CO.C(O)=O>>[N:12]1[C:11]2[CH2:17][CH2:18][NH:8][CH2:9][C:10]=2[C:15](=[O:16])[NH:14][CH:13]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=C(N=CNC2=O)CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=C(N=CNC2=O)CC1
Name
Quantity
48 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
242 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at at 65° C. for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=CNC(C2=C1CCNC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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